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Magnesium carbonate hydrate

Cat. No.: B1212244
CAS No.: 17968-26-2
M. Wt: 84.31 g/mol
InChI Key: ZLNQQNXFFQJAID-UHFFFAOYSA-L
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Description

Overview of Magnesium Carbonate Hydrates in Academic Contexts

Magnesium carbonate hydrates are a group of minerals that incorporate water molecules into their crystalline structure. In academic and research settings, these compounds are primarily known by their mineral names, which correspond to different levels of hydration. The most commonly studied neutral magnesium carbonate hydrates include nesquehonite (MgCO₃·3H₂O), lansfordite (MgCO₃·5H₂O), and the recently discovered magnesium carbonate hexahydrate (MgCO₃·6H₂O). geo-leo.denih.gov Basic magnesium carbonates, which contain hydroxide (B78521) (OH⁻) ions, are also a significant focus of research, with prominent examples being hydromagnesite (B1172092) (Mg₅(CO₃)₄(OH)₂·4H₂O), artinite (Mg₂(CO₃)(OH)₂·3H₂O), and dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O). nih.govgalleries.comgeoscienceworld.org

Nesquehonite is frequently investigated and can be synthesized in a temperature range of 283.15 to 325.15 K. nih.gov At lower temperatures, the pentahydrate, lansfordite, is known to form. nih.gov The transformation of lansfordite to nesquehonite can occur at room temperature. wikipedia.orgrockidentifier.com A newer addition to this family, magnesium carbonate hexahydrate, was synthesized in an aqueous solution at 273.15 K and transforms into nesquehonite at room temperature. geo-leo.denih.gov

The basic magnesium carbonates like hydromagnesite, artinite, and dypingite are often found in association with the weathering products of magnesium-rich minerals. galleries.comwikipedia.org Dypingite, for instance, is often formed as a secondary mineral under surface conditions during the weathering of waste materials. mdpi.com The study of these various hydrated forms is crucial for understanding the geochemical cycling of magnesium and carbon.

Commonly Researched Magnesium Carbonate Hydrates
Compound NameChemical FormulaTypeKey Characteristics
NesquehoniteMgCO₃·3H₂ONeutralForms prismatic crystals; stable at room temperature. mdpi.com
LansforditeMgCO₃·5H₂ONeutralForms at lower temperatures; effloresces to nesquehonite. wikipedia.org
Magnesium Carbonate HexahydrateMgCO₃·6H₂ONeutralSynthesized at low temperatures; transforms to nesquehonite. geo-leo.denih.gov
HydromagnesiteMg₅(CO₃)₄(OH)₂·4H₂OBasicAssociated with weathering of magnesium-rich rocks. wikipedia.org
ArtiniteMg₂(CO₃)(OH)₂·3H₂OBasicForms fibrous crystal aggregates in serpentinite rocks. galleries.com
DypingiteMg₅(CO₃)₄(OH)₂·5H₂OBasicOften a secondary mineral from weathering processes. mdpi.com

Significance of Magnesium Carbonate Hydrate (B1144303) Research Across Disciplines

The study of magnesium carbonate hydrates holds considerable importance across a range of scientific fields, including geology, chemistry, materials science, and environmental science.

In geology , these minerals are key indicators of past aqueous environments and play a role in the global carbon cycle. nih.gov The formation of minerals like hydromagnesite and nesquehonite in locations such as the playas of Atlin, British Columbia, provides a natural model for studying mineral carbonation on a large scale. uq.edu.au These natural deposits are studied to understand the biogeochemical processes that sequester atmospheric CO₂. uq.edu.au The presence of magnesium carbonates on Mars, for example, is of great interest as it points to past aqueous activity on the planet's surface. nih.gov

In chemistry , research on magnesium carbonate hydrates delves into their synthesis, crystal structures, and phase transformations. geo-leo.denih.gov For example, studies have investigated the pressure-induced phase transitions of nesquehonite and the synthesis of novel forms like magnesium carbonate hexahydrate. geo-leo.denih.gov Understanding the kinetics of their formation and transformation is crucial for controlling their synthesis for various applications. nih.gov

From a materials science perspective, magnesium carbonate hydrates are being explored for a variety of applications. Their use as flame retardants in polymers is a significant industrial application, as they decompose endothermically, releasing water and carbon dioxide. wikipedia.org Synthetic nesquehonite is being investigated as a "green" building material due to its cementitious properties and its ability to be produced through CO₂ mineralization. mdpi.com Furthermore, dypingite has shown promise as a sorbent for removing heavy metals from contaminated water. uio.no

In environmental science , the formation of hydrated magnesium carbonates is a promising avenue for carbon capture and sequestration (CCS). rsc.orgfrontiersin.org The mineralization of CO₂ into stable carbonate forms offers a permanent and safe storage solution. frontiersin.org Research focuses on accelerating the carbonation of magnesium-rich minerals and understanding the stability of the resulting hydrated carbonate phases. nih.govgeochemicalperspectivesletters.org

Historical Evolution of Scholarly Inquiry into Magnesium Carbonate Hydrates

The scientific investigation of magnesium carbonate hydrates has evolved over more than a century, with early discoveries laying the groundwork for modern research.

One of the earliest described minerals in this group is lansfordite , discovered in 1888 in a coal mine in Lansford, Pennsylvania. wikipedia.orgrockidentifier.comchemeurope.com Its initial description marked an early entry into the cataloging of these hydrated minerals. mindat.orgNesquehonite , another key hydrate, was also first identified in a Pennsylvania coal mine, specifically the Nesquehoning mine. mdpi.com

Artinite was named in honor of Italian mineralogist Ettore Artini (1866–1928) and was first described in 1902. webmineral.comarizona.edu It is recognized as a low-temperature alteration product in serpentinized rocks. mindat.orgHydromagnesite was named in 1827, alluding to its composition as a hydrated magnesium carbonate. mindat.org

The discovery of dypingite is more recent, having been first described in 1970 by Gunnar Raade from the Dypingdal serpentine-magnesite deposit in Norway. geoscienceworld.orguio.no This discovery added another important basic magnesium carbonate to the known mineral family. geoscienceworld.org

In recent decades, research has shifted from simple discovery and description to a more detailed analysis of the formation, stability, and potential applications of these minerals. Advanced analytical techniques, such as synchrotron X-ray diffraction and Raman spectroscopy, have enabled detailed studies of their crystal structures and phase transitions under various conditions. nih.govacs.org A significant recent development was the synthesis and characterization of the previously unknown magnesium carbonate hexahydrate (MgCO₃·6H₂O), which was reported in research published around 2020. geo-leo.denih.govresearchgate.net This discovery highlights that even after more than a century of study, there are still new frontiers in the understanding of the MgO–H₂O–CO₂ system. nih.gov

Timeline of Key Discoveries
Year of Description/DiscoveryCompound NameKey Finding
1827HydromagnesiteNamed and described as a hydrated magnesium carbonate. mindat.org
1888LansforditeDiscovered in a coal mine in Lansford, Pennsylvania. wikipedia.orgrockidentifier.comchemeurope.com
1902ArtiniteNamed and described as a low-temperature alteration product. webmineral.comarizona.edu
1970DypingiteFirst described from a deposit in Norway. geoscienceworld.orguio.no
c. 2020Magnesium Carbonate HexahydrateSynthesized and characterized as a new, highly hydrated form. geo-leo.denih.govresearchgate.net

Compound Names Mentioned

Artinite

Barringtonite

Brucite

Dypingite

Hydromagnesite

Lansfordite

Magnesite

Magnesium Carbonate

Magnesium Carbonate Dihydrate

Magnesium Carbonate Hexahydrate

Magnesium Carbonate Trihydrate

Magnesium Hydroxide

Nesquehonite

Structure

2D Structure

Chemical Structure Depiction
molecular formula MgCO3<br>CMgO3 B1212244 Magnesium carbonate hydrate CAS No. 17968-26-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;carbonate
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InChI

InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2
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InChI Key

ZLNQQNXFFQJAID-UHFFFAOYSA-L
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Canonical SMILES

C(=O)([O-])[O-].[Mg+2]
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Molecular Formula

MgCO3, CMgO3
Record name MAGNESIUM CARBONATE
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DSSTOX Substance ID

DTXSID4049660
Record name Magnesium carbonate (1:1)
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Molecular Weight

84.31 g/mol
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Physical Description

Odourless, light, white friable masses or as a bulky white powder, WHITE POWDER.
Record name MAGNESIUM CARBONATE
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Boiling Point

Decomposes
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Solubility

0.1g/L, Practically insoluble both in water or ethanol, White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/, 0.0106 G/100 CC COLD WATER, SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA, Insoluble in alcohol; soluble in acids, Solubility in water, g/100ml at 20 °C: 0.01 (very poor)
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Density

3.0, Bulk density approximately 4 lb/cu ft, Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/, White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/, Relative density (water = 1): 2.95
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Color/Form

Light, bulky, white powder

CAS No.

546-93-0, 7757-69-9, 13717-00-5
Record name Magnesium carbonate [USAN]
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Record name Carbonic acid, magnesium salt (1:?)
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Record name Magnesite
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Melting Point

Decomposes at 350, 990 °C
Record name Magnesium carbonate
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Crystallography and Polymorphism of Magnesium Carbonate Hydrates

Nesquehonite (MgCO₃·3H₂O)

Nesquehonite is a common hydrated magnesium carbonate mineral that plays a role in the sequestration of carbon dioxide. nih.gov

The crystal structure of nesquehonite (MgCO₃·3H₂O) is well-characterized and has been refined using single-crystal X-ray diffraction and neutron powder diffraction techniques. nih.govacs.org It crystallizes in the monoclinic system with the space group P2₁/n. nih.govacs.orgresearchgate.net The structure consists of infinite chains running parallel to the uniovi.es direction, which are formed by corner-sharing [MgO₆] octahedra. researchgate.net

Within these chains, carbonate ([CO₃]) groups link three [MgO₆] octahedra, sharing two corners and one edge. This edge-sharing with a carbonate group leads to a significant distortion of the [MgO₆] octahedra. nih.govacs.orgresearchgate.net The magnesium atom is coordinated by two oxygen atoms from water molecules, which occupy the apical positions of the octahedra. nih.gov The third water molecule is not coordinated to the magnesium ion but is situated between these chains, connecting them through a network of hydrogen bonds. nih.govresearchgate.net The chemical formula is therefore appropriately written as MgCO₃·3H₂O, as confirmed by structural studies. researchgate.net

A summary of the crystallographic data for nesquehonite at room conditions is provided in the table below.

ParameterValueSource
Crystal SystemMonoclinic nih.govacs.org
Space GroupP2₁/n nih.govacs.orgresearchgate.net
a (Å)7.701(1) researchgate.net
b (Å)5.365(1) researchgate.net
c (Å)12.126(2) researchgate.net
β (°)90.41(1) researchgate.net
Volume (ų)501.0(1) researchgate.net
Z4 researchgate.net
Calculated Density (g/cm³)1.835 researchgate.net

The vibrational properties of nesquehonite have been investigated using infrared (IR) spectroscopy. The IR spectra show characteristic absorption bands that correspond to the vibrations of the carbonate groups and water molecules within the crystal structure.

Key vibrational modes observed in the IR spectrum of nesquehonite include:

Symmetric stretching (ν₁) of CO₃²⁻: around 1099 cm⁻¹ mdpi.com

Out-of-plane bending (ν₂) of CO₃²⁻: around 854 cm⁻¹ mdpi.com

Asymmetric stretching (ν₃) of CO₃²⁻: a split band with peaks at approximately 1520, 1469, and 1421 cm⁻¹ mdpi.comresearchgate.net

In-plane bending (ν₄) of HCO₃⁻: peaks observed at 699 cm⁻¹ and 607 cm⁻¹ mdpi.com

Stretching vibrations of H₂O and OH groups: broad bands in the region of 2500-4000 cm⁻¹, with specific bands at 3125 and 3261 cm⁻¹ corresponding to water stretching, and bands at 3455 and 3559 cm⁻¹ attributed to OH stretching modes of water in the crystal structure. mdpi.comresearchgate.net

Density functional perturbation theory (DFPT) calculations have also been employed to compute the harmonic vibrational frequencies and the phonon density of states, contributing to a deeper understanding of the thermodynamic properties and stability of nesquehonite. nih.govacs.org

Nesquehonite's stability is dependent on conditions such as temperature, pressure, and the chemical environment. rsc.org While it is considered the most stable hydrated magnesium carbonate at low temperatures (below 269 K), magnesite (MgCO₃) becomes more stable at higher temperatures. nih.gov The formation of nesquehonite is often kinetically favored over the anhydrous magnesite due to the high hydration energy of Mg²⁺ ions. nih.gov

Under High Pressure: At ambient temperature, nesquehonite undergoes two pressure-induced phase transitions. nih.govacs.orgcsic.es The first transition occurs at approximately 2.4 GPa to a phase designated HP1, and a second transition to phase HP2 happens at around 4.0 GPa. nih.govacs.orgcsic.es These compressional effects at room temperature have been found to be reversible. uniovi.es Nesquehonite also exhibits negative axial compressibility, a phenomenon likely related to the directional nature of its hydrogen bonds. nih.govcsic.es

Under High Temperature: The thermal stability of nesquehonite has been extensively studied. In an aqueous environment, it begins to decompose around 50°C, transforming into other hydrated magnesium carbonates like dypingite and eventually hydromagnesite (B1172092). rsc.org This transformation is accelerated with increasing temperature. nih.govrsc.org

Heating experiments conducted at a pressure of 0.7 GPa show that nesquehonite undergoes a decomposition or structural transformation at 115°C. nih.govacs.orguniovi.es This may lead to the formation of magnesite and a MgCO₃·4H₂O phase. nih.govcsic.es Upon further heating to 160°C at this pressure, all water molecules are lost, and the sample fully transforms into magnesite. nih.govuniovi.es Under dry conditions, the transformation of nesquehonite is significantly slower, taking several days at temperatures between 52°C and 60°C. nih.gov

Influence of Chemical Environment: The stability of nesquehonite is also influenced by the pH and the presence of other ions in the solution. rsc.org The transformation to more stable forms like dypingite or hydromagnesite is associated with a shift in the solution equilibrium from bicarbonate to carbonate ions, which is temperature-dependent. rsc.org It has been shown that the presence of dissolved silica (B1680970) can enhance the formation of nesquehonite and increase its stability against transformation to hydromagnesite. nih.govacs.org

Vibrational Behavior of Nesquehonite

Magnesium Carbonate Hexahydrate (MgCO₃·6H₂O)

Magnesium carbonate hexahydrate (MgCO₃·6H₂O) is a recently identified, highly hydrated neutral magnesium carbonate. nih.govgeo-leo.de Its existence expands the known range of hydrated magnesium carbonates and provides further insight into the MgO–H₂O–CO₂ system. geo-leo.de

The synthesis of MgCO₃·6H₂O suitable for single-crystal diffraction analysis has been achieved under specific laboratory conditions. One successful method involves bubbling carbon dioxide through a suspension of magnesium oxide in deionized water at a low temperature of 273.15 K for an extended period, such as 22 hours. nih.govgeo-leo.de Following this, the solution is filtered and stored, without stirring, at the same low temperature. nih.govgeo-leo.de Crystallization of large, prismatic crystals of MgCO₃·6H₂O can occur over a period of approximately 16 days. nih.govgeo-leo.de

The formation of MgCO₃·6H₂O is sensitive to several factors, including the concentration of the magnesium oxide suspension, the partial pressure of CO₂, the temperature, and the duration of storage. nih.govgeo-leo.de These parameters are crucial to control in order to prevent the formation of other, more common, hydrated magnesium carbonates like nesquehonite (MgCO₃·3H₂O). geo-leo.de

Magnesium carbonate hexahydrate crystallizes in the orthorhombic space group Pbam. geo-leo.deiucr.org Its crystal structure is distinct from other known magnesium carbonate hydrates. iucr.org The fundamental building blocks of the structure are isolated pairs of edge-linked Mg(CO₃)(H₂O)₄ octahedra. nih.govgeo-leo.degeo-leo.deiucr.orgresearchgate.net In this arrangement, the magnesium atom is located on a twofold axis of symmetry. geo-leo.deiucr.org

These pairs of octahedra form sheets that are separated by layers of non-coordinating water molecules located in the (001) plane. iucr.org This arrangement of isolated pairs and free water molecules is a key feature that differentiates MgCO₃·6H₂O from other hydrated magnesium carbonates. iucr.org The structure does, however, show similarities to the nickel salt, NiCO₃·5.5H₂O (hellyerite). nih.govgeo-leo.degeo-leo.deiucr.org

Table 1: Crystallographic Data for Magnesium Carbonate Hexahydrate (MgCO₃·6H₂O)

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbam
a (Å)11.234
b (Å)6.221
c (Å)14.987
Z4
Data sourced from crystallographic studies.

Magnesium carbonate hexahydrate is metastable and undergoes a phase transformation to magnesium carbonate trihydrate (nesquehonite, MgCO₃·3H₂O) at room temperature. nih.govgeo-leo.degeo-leo.de This transformation is relatively rapid, with large prismatic crystals of MgCO₃·6H₂O converting into the characteristic needle-like crystals of nesquehonite within a few minutes of being exposed to ambient temperatures. geo-leo.de This transition can be observed and confirmed through techniques such as X-ray diffraction and Raman spectroscopy. nih.govgeo-leo.degeo-leo.de

There is some discrepancy in the literature regarding the precise transition temperature of hydrated magnesium carbonates. While some studies report a transition temperature for the pentahydrate to the trihydrate between 283.15 and 288.15 K, others have noted the stability of synthesized and natural lansfordite (MgCO₃·5H₂O) at room temperature for several months. geo-leo.decambridge.org The transformation of the hexahydrate appears to be more immediate under ambient conditions. geo-leo.de

Unique Crystal Structure and Building Units

Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O)

Hydromagnesite is a basic hydrated magnesium carbonate, meaning its structure contains hydroxide (B78521) (OH⁻) ions in addition to carbonate (CO₃²⁻) and water molecules. It is a common alteration product of magnesium-rich minerals and plays a role in various geological and industrial settings.

Recent research has revealed significant structural similarities between hydromagnesite and amorphous magnesium carbonate (AMC). nih.govresearchgate.net Pair distribution function (PDF) analysis of AMC synthesized at various temperatures (20, 60, and 80 °C) shows that the medium-range order of all these AMC samples is very similar to that of crystalline hydromagnesite. researchgate.net Specifically, the interatomic correlation peaks in the PDF pattern of AMC closely match those of hydromagnesite, which are well-characterized based on its crystal structure. nih.gov This suggests that the local atomic arrangement in amorphous magnesium carbonate resembles the layered structure of hydromagnesite. nih.govresearchgate.net The structure of hydromagnesite consists of corrugated layers of MgO₆ octahedra and CO₃ groups. researchgate.net It is believed that this hydromagnesite-like structure is the most stable among the various magnesium carbonate hydrate (B1144303) structures. nih.gov

Hydromagnesite is considered a metastable phase in the MgO-CO₂-H₂O system, with magnesite (MgCO₃) being the only thermodynamically stable phase over the long term. However, the transformation from hydromagnesite to magnesite is kinetically hindered at ambient temperatures, often taking hundreds of years in natural settings.

The formation and stability of hydromagnesite are influenced by environmental factors such as temperature, pH, and the partial pressure of carbon dioxide. At 25°C, the stability boundary between hydromagnesite and nesquehonite occurs at a CO₂ partial pressure of about 10⁻² atm. Hydromagnesite is often predicted to be the stable phase at ambient temperature and atmospheric CO₂ partial pressure (around 10⁻³.⁵ atm). researchgate.net

Experimental studies have shown that at temperatures above 50°C, nesquehonite can transform into hydromagnesite, a process influenced by the loss of water from the system. mit.edu In some cases, other intermediate phases like dypingite may form before the final transformation to hydromagnesite. mit.edu The stability of hydromagnesite is also relevant in the context of carbon sequestration and the behavior of magnesium-based cements, where it can form through the carbonation of brucite (Mg(OH)₂). researchgate.netoulu.fi Higher temperatures generally favor the transformation of less hydrated carbonates, and in some cases, nesquehonite has been observed to transform to hydromagnesite more rapidly at elevated temperatures. acs.org

Rehydration Characteristics of Hydromagnesite

The rehydration of hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) that has been previously dehydrated and dehydroxylated is a process that has been studied to understand the structural changes that occur. When hydromagnesite is heated to 325°C, it undergoes dehydration and dehydroxylation, resulting in an amorphous material. akjournals.comakjournals.com Subsequent exposure of this material to a water vapor-saturated atmosphere at ambient temperature initiates a rehydration process. akjournals.com

Investigations using Differential Thermal Analysis (DTA) and Fourier-Transform Infrared Spectroscopy (FT-IR) have shown that during an 11-week rehydration period, the amorphous material gradually reverts to its original crystalline hydromagnesite structure. akjournals.comcore.ac.uk The key observations during this process include:

Initial Stage (First 7 days): Water is primarily taken up through physical surface absorption. Concurrently, hydroxyl groups begin to reappear within the crystal lattice. core.ac.uk This is evidenced by the appearance of DTA peaks around 100°C and 246°C. core.ac.uk

Structural Reorganization: FT-IR analysis reveals that as rehydration progresses, water molecules integrate back into the crystal lattice. core.ac.uk This integration causes interactions with the carbonate groups, leading to a realignment of these groups as they re-establish their original positions within the crystal structure. core.ac.uk

Restoration of Symmetry: For both commercially produced and synthetically created hydromagnesite, the rehydration process leads to the reclaiming of the original symmetry of the various molecular groups. akjournals.comresearchgate.net X-ray diffraction (XRD) results confirm the conversion from the amorphous phase back to the crystalline hydromagnesite phase. akjournals.com

This ability of dehydrated hydromagnesite to regain its original crystalline structure through rehydration highlights the reversible nature of the dehydration and dehydroxylation processes under specific conditions.

Dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O)

Formation as an Intermediate Phase

Dypingite is recognized as a hydrated magnesium carbonate that often forms as a transitional or intermediate phase in the transformation of other less stable magnesium carbonate hydrates. researchgate.netmdpi.commlfinfo.jpnags.net It is a low-temperature mineral of secondary origin, frequently found on the surface of serpentinites and in weathering environments of magnesium-rich rocks. mdpi.com

The formation of dypingite is a key step in the pathway from nesquehonite (MgCO₃·3H₂O) to the more stable hydromagnesite. researchgate.netmdpi.commlfinfo.jp This transformation is a dissolution-precipitation process, where nesquehonite dissolves and dypingite precipitates as a short-lived intermediate. mlfinfo.jp Studies have shown that this transformation can be accelerated at elevated temperatures in solution or under high water vapor pressure. researchgate.net For instance, heating nesquehonite at 60°C can lead to the formation of an assemblage rich in dypingite and hydromagnesite. nags.net

Furthermore, dypingite itself is considered metastable and is likely to decompose into the more stable hydromagnesite structure, which can then further transform into magnesite (MgCO₃), one of the most stable mineral forms for CO₂ storage. nags.net The structural similarity between dypingite and hydromagnesite, with both having a hydromagnesite-like structure, supports this transformation pathway. researchgate.net

Amorphous Magnesium Carbonate (AMC)

Formation as a Precursor to Crystalline Hydrates

Amorphous magnesium carbonate (AMC) is a crucial, non-crystalline precursor in the formation of various crystalline magnesium carbonate hydrates. researchgate.netjst.go.jpcopernicus.orgresearchgate.net It readily precipitates from aqueous solutions upon the mixing of soluble magnesium and carbonate sources, such as MgCl₂ and Na₂CO₃. researchgate.netjst.go.jpresearchgate.net The formation of AMC is a key initial step in what is often a non-classical crystallization pathway. researchgate.net

Experimental studies have demonstrated the importance of AMC in the eventual formation of more stable crystalline phases like nesquehonite, hydromagnesite, and dypingite. copernicus.orgresearchgate.net The initial precipitate is often a hydrated form of AMC, with a chemical composition approximated as MgCO₃·2H₂O. researchgate.netjst.go.jpresearchgate.net This amorphous precursor is highly reactive and serves as the starting material for subsequent transformations in aqueous environments. researchgate.netjst.go.jp

Structural Analysis of Amorphous Magnesium Carbonate

The structure of amorphous magnesium carbonate is characterized by a lack of long-range crystalline order, but it does possess distinct short- and medium-range order. acs.orgnih.govresearchgate.net

Short-Range Order:

Coordination Environment: The magnesium (Mg²⁺) ions in AMC are primarily in five-fold (V-fold) and six-fold (VI-fold) coordination with oxygen atoms from carbonate ions and water molecules. acs.org

Influence of Temperature: The short-range order, specifically the coordination environment around the Mg atoms, can be slightly modified by the synthesis temperature. nih.govresearchgate.neteurekalert.org However, Mg K-edge X-ray absorption near-edge structure (XANES) analysis of AMC prepared at 20°C shows a high similarity to that of nesquehonite, suggesting a comparable electronic structure and coordination geometry. nih.govresearchgate.net

Medium-Range Order:

Hydromagnesite-like Structure: Atomic pair distribution function (PDF) analysis has revealed that the medium-range order of AMC is very similar to that of hydromagnesite. researchgate.netnih.govresearchgate.net This structural similarity persists even when AMC is synthesized at different temperatures (e.g., 20, 60, and 80°C). nih.govresearchgate.net

Polyamorphism: Studies have suggested the existence of polyamorphism in AMC, meaning it can exist in different amorphous structures. An AMC with a hydromagnesite-like structure (termed AMC-I) can transform into an intermediate amorphous structure (AMC-II) before crystallizing into nesquehonite. researchgate.net

Atomic-Scale Heterogeneity:

The atomic structure of hydrated AMC is heterogeneous, consisting of Mg²⁺/CO₃²⁻-rich regions interspersed with small "pores" of water molecules. acs.org This heterogeneity is thought to facilitate the dehydration of AMC by providing pathways for water molecules to be removed. acs.org

Transformation Pathways in Aqueous Solutions

Amorphous magnesium carbonate is a metastable phase that transforms into more stable crystalline hydrates in aqueous solutions through solvent-mediated processes. researchgate.netjst.go.jp The specific transformation pathway and the final crystalline product are influenced by factors such as temperature, pH, and the composition of the aqueous solution. copernicus.orgresearchgate.net

Transformation to Nesquehonite: At room temperature (around 20°C), AMC in an aqueous solution hydrates and forms a three-dimensional hydrogen-bonding network, leading to its crystallization into needle-like crystals of nesquehonite (MgCO₃·3H₂O). researchgate.netjst.go.jpnih.govresearchgate.net This transformation can be relatively rapid, with crystallization occurring after a short period of stirring. researchgate.net

Transformation to Dypingite and Hydromagnesite: Over longer periods, from hours to days, or at higher temperatures, the transformation continues. researchgate.net Nesquehonite, formed from AMC, can further transform into tiny polycrystalline particles of dypingite [Mg₅(CO₃)₄(OH)₂·5H₂O]. researchgate.netjst.go.jp At elevated temperatures (60°C and 80°C), stirring AMC suspensions can lead to the formation of dypingite and hydromagnesite, respectively. researchgate.net As pH increases, nesquehonite can transform into spherical, rosette-like dypingite and/or hydromagnesite. copernicus.org

Low Water Activity Pathway: Under conditions of limited water activity, such as in humidified supercritical CO₂, a different pathway has been observed where forsterite (Mg₂SiO₄) carbonates to magnesite (MgCO₃) via an amorphous magnesium carbonate intermediate, bypassing the formation of the more hydrated nesquehonite. osti.gov

The transformation from AMC is a complex process involving dissolution of the amorphous phase and subsequent precipitation of a more stable crystalline phase. researchgate.netjst.go.jp The initial hydromagnesite-like medium-range order within the AMC is believed to be a key factor influencing the eventual formation of crystalline magnesium carbonate hydrates. researchgate.net

Synthesis and Growth Mechanisms of Magnesium Carbonate Hydrates

Low-Temperature Hydrothermal Techniques

Low-temperature hydrothermal methods are frequently employed for the synthesis of magnesium carbonate hydrates. These techniques allow for the controlled precipitation and crystallization of specific hydrated phases by manipulating various reaction parameters.

The morphology and composition of magnesium carbonate hydrates are highly dependent on the conditions of the synthesis. acs.org Research has shown that at lower temperatures, ranging from room temperature to 328 K, and lower pH values, the formation of needle-like morphologies is favored. acs.org As the reaction temperature and pH increase, the axis diameter of these needle-like particles tends to decrease. acs.org

Further increases in temperature (333–368 K) and pH lead to a shift in morphology towards sheet-like crystallites. acs.org At even higher temperatures and pH levels, these sheets can self-assemble into more complex layered structures, such as rosette-like spheres and cake-like particles. acs.org This morphological transformation is also associated with a change in chemical composition, from MgCO₃·xH₂O to Mg₅(CO₃)₄(OH)₂·4H₂O, occurring in the temperature range of 328–333 K. acs.org

The synthesis of nesquehonite with specific characteristics has been optimized through systematic studies. For instance, one-dimensional acicular nesquehonite with good settling performance was achieved under the following conditions: a reaction temperature of 40-50°C, a molar ratio of n(Mg²⁺):n(HCO₃⁻) of 1:2.2, a pH of 8.8-9.0, a stirring speed of 130 r/min, an aging time of 3 hours, and a reaction time of 70 minutes. scientific.net The stability of nesquehonite is also a critical factor, as it can transform into more thermodynamically stable forms with changes in temperature, pH, CO₂ concentration, and water saturation. rsc.org

The table below summarizes the optimal conditions for the synthesis of acicular nesquehonite as determined by orthogonal experiments. scientific.netscientific.net

ParameterOptimal Value
Reaction Temperature40-50°C
n(Mg²⁺):n(HCO₃⁻) Molar Ratio1:2.2
pH8.8-9.0
Stirring Speed130 r/min
Aging Time3 hours
Reaction Time70 minutes

This table presents optimized parameters for synthesizing acicular nesquehonite with desirable properties. scientific.netscientific.net

Carbonation of Magnesium Precursors (e.g., MgO, Mg(OH)₂)

The carbonation of magnesium precursors like magnesium oxide (MgO) and magnesium hydroxide (B78521) (Mg(OH)₂) is a common route for producing magnesium carbonate hydrates. acs.orgnih.gov This process involves the reaction of the precursor with carbon dioxide, typically in an aqueous environment, leading to the precipitation of various hydrated magnesium carbonates. acs.orgnih.gov The specific phase formed depends on factors such as temperature and CO₂ pressure. nih.gov

The carbonation of Mg(OH)₂ is generally faster than that of MgO, although the carbonation of MgO is thermodynamically more favorable. acs.org The presence of water can hinder the carbonation of MgO, while the formation of carbonate and hydrate (B1144303) layers can impede the carbonation of Mg(OH)₂. acs.org

Additives and ligands can significantly influence the precipitation of magnesium carbonate hydrates. geochemicalperspectivesletters.orggoldschmidt.info For example, magnesium acetate (B1210297) has been shown to enhance the hydration kinetics of MgO and affect the morphology and crystallinity of the resulting brucite. ethz.chresearchgate.net In the presence of acetate, the formation of giorgiosite, a less common hydrated magnesium carbonate, has been observed, whereas in the absence of acetate, nesquehonite is typically produced. ethz.chresearchgate.net Acetate ions are thought to promote the dissolution of MgO through complexation. ethz.ch

The presence of Mg-acetate can also delay the conversion of nesquehonite to dypingite. rsc.org Studies have shown that Mg-acetate can lead to the formation of well-structured nesquehonite crystals up to 10 μm in size and increase the degree of brucite carbonation. rsc.org

Citrate (B86180) is another additive that has been studied for its effect on magnesium carbonate precipitation. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org It has been found to inhibit the formation of amorphous magnesium carbonate (AMC) by destabilizing prenucleation associates. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org This delay in nucleation forces the system to undergo liquid-liquid separation before the solid forms, resulting in amorphous and crystalline phases with lower water content. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org

The following table details the effects of different additives on the precipitation of magnesium carbonate hydrates.

AdditivePrecursorEffectResulting Phase(s)
Magnesium Acetate MgO, Mg(OH)₂Enhances hydration kinetics, modifies morphology, delays nesquehonite conversion. ethz.chresearchgate.netrsc.orgGiorgiosite, Nesquehonite. ethz.chresearchgate.netrsc.org
Citrate -Inhibits and delays amorphous magnesium carbonate (AMC) nucleation. geochemicalperspectivesletters.orggeochemicalperspectivesletters.orgAmorphous and crystalline phases with lower water content. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org

This table illustrates the impact of selected additives on the formation of magnesium carbonate hydrates.

The partial pressure and concentration of carbon dioxide are critical parameters in the synthesis of magnesium carbonate hydrates. researchgate.net At 25°C and a CO₂ partial pressure of 1 bar, nesquehonite is the primary precipitate. researchgate.net As the temperature and CO₂ pressure increase, other phases become more favorable. For instance, at 120°C and a CO₂ pressure of 3 bar, hydromagnesite (B1172092) is formed, which then transforms into magnesite. researchgate.net At even higher pressures (100 bar) and 120°C, direct formation of magnesite, sometimes in conjunction with hydromagnesite, is observed. researchgate.net The formation of carbonates is dependent on the concentration of both the metal cation and the carbonate anion in the solution. wpmucdn.com

The table below summarizes the magnesium carbonate phases formed under different temperature and CO₂ pressure conditions. researchgate.net

Temperature (°C)CO₂ Pressure (bar)Precipitated Phase(s)
251Nesquehonite (MgCO₃·3H₂O)
1203Hydromagnesite ((MgCO₃)₄·Mg(OH)₂·4H₂O), transforming to Magnesite (MgCO₃)
120100Magnesite (MgCO₃) and Hydromagnesite

This table shows the influence of temperature and CO₂ pressure on the resulting magnesium carbonate hydrate phases. researchgate.net

Water activity plays a crucial role in determining the reaction pathway and the type of this compound formed. rsc.orgosti.gov Studies have shown that at low water activity, the carbonation of forsterite at 25°C can lead to the formation of magnesite via an amorphous magnesium carbonate intermediate. rsc.orgosti.gov This is in contrast to reactions at higher water activity, where the more hydrated nesquehonite is the typical metastable intermediate. rsc.orgosti.gov The use of solvents like monoethylene glycol to decrease water activity has been shown to facilitate the transformation of hydromagnesite to the thermodynamically stable magnesite at atmospheric conditions. acs.org

Role of CO₂ Pressure and Concentration

Biomimetic Mineralization Approaches

Biomimetic mineralization takes inspiration from natural biological processes to synthesize materials with controlled structures and properties. researchgate.netresearchgate.net In the context of magnesium carbonate hydrates, this approach often involves the use of organic macromolecules to direct the crystallization process.

Inspired by cyanobacteria-mediated carbonation, researchers have used sodium carboxymethyl cellulose (B213188) (NaCMC) in an indirect CO₂ mineralization process to produce hydrated magnesium carbonates with complex superstructures. researchgate.net At low concentrations of NaCMC, urchin-like particles composed of nesquehonite rods were formed. researchgate.net Similarly, sodium alginate has been used to synthesize hierarchically structured hydrated magnesium carbonates, such as sea urchin-like nesquehonite and 3D spiderweb-like hydromagnesite. researchgate.net The presence of sodium alginate was found to inhibit the phase transition from nesquehonite to hydromagnesite. researchgate.net

Extracellular polymeric substances (EPS) from microorganisms can also influence the mineralization of Ca-Mg carbonates by providing nucleation sites and interacting with magnesium ions. nih.gov The use of rhamnolipid, a biosurfactant, has been shown to induce a crystalline phase transformation from dypingite to nesquehonite during biomimetic mineralization. nih.gov

Precipitation from Salt Lake Brine Resources

Salt lake brines and seawater represent abundant and economically significant sources for the production of magnesium carbonate hydrates. meixi-mgo.comresearchgate.netusda.gov The general process involves extracting magnesium-rich brine and subjecting it to purification and precipitation steps. meixi-mgo.com

A common method involves the carbonation of a "brine mud" slurry with carbon dioxide. This process yields a liquor containing dissolved magnesium bicarbonate and sodium chloride. google.com Subsequent heating of this liquor precipitates the this compound. The specific hydrate formed is temperature-dependent; heating to temperatures between 20°C and 50°C typically produces magnesium carbonate trihydrate (nesquehonite, MgCO₃·3H₂O), while higher temperatures from 50°C to 110°C yield basic magnesium carbonate (such as 3MgCO₃·Mg(OH)₂·3H₂O). google.com

Another approach utilizes ammonium (B1175870) carbonate as a precipitating agent with high-concentration magnesium chloride brine. google.com This reaction precipitates magnesium carbonate trihydrate, with ammonium chloride as a valuable by-product. google.com Controlling the process conditions allows for the formation of well-defined crystals with high purity. google.com Research into synthesizing magnesium carbonate trihydrate from purified MgCl₂-rich brine and ammonium hydrogen carbonate solution has identified optimal conditions for producing one-dimensional acicular crystals with good settling performance. scientific.net

The process typically includes preliminary purification stages to remove impurities like calcium, sulfate (B86663), and heavy metal ions, which could otherwise precipitate and contaminate the final product. meixi-mgo.comgoogle.com

Control of Morphology and Particle Size

The morphology and particle size of magnesium carbonate hydrates can be precisely controlled by manipulating various reaction parameters. researchgate.netmdpi.com Factors such as temperature, pH, hydration conditions, and the use of additives significantly influence the final crystal shape and dimensions, making it possible to synthesize materials with specific properties. researchgate.netacs.org

Impact of Temperature and pH on Morphology

Temperature and the pH of the initial reaction solution are critical factors in determining the morphology of the precipitated magnesium carbonate hydrates. acs.orgnih.gov Different combinations of these parameters lead to distinct crystal habits, ranging from simple needles to complex assembled structures.

At lower temperatures (room temperature to 328 K) and correspondingly lower pH values, the formation of needle-like crystals is favored. acs.orgresearchgate.net As the temperature and pH increase within this range, the diameter of these needle-like particles tends to decrease. researchgate.net A significant morphological transformation occurs at temperatures between 328 K and 333 K, where the composition shifts from MgCO₃·xH₂O to hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O). nih.gov

With a further increase in reaction temperature (333 K to 368 K) and pH, sheet-like crystallites become the predominant morphology. acs.orgresearchgate.net At even higher temperatures and pH levels, these sheets tend to self-assemble into more complex, layered structures, such as rosette-like spheres and cake-like particles. acs.orgresearchgate.net

Table 1: Effect of Temperature and pH on this compound Morphology
Temperature RangepH LevelPredominant MorphologyResulting CompositionSource
Room Temp - 328 KLowerNeedle-likeMgCO₃·xH₂O acs.orgnih.govresearchgate.net
333 K - 368 KHigherSheet-likeMg₅(CO₃)₄(OH)₂·4H₂O (Hydromagnesite) acs.orgnih.govresearchgate.net
Higher Temps (>368 K)HigherRosette-like, Cake-like layered structures acs.orgresearchgate.net

Influence of Hydration Conditions on Morphology

The conditions of the hydration step in a hydration-carbonation synthesis method play a crucial role in dictating the final morphology of basic magnesium carbonate. icm.edu.pljournalssystem.comresearchgate.net This process involves hydrating a magnesium source, such as magnesium oxide (MgO), before introducing carbon dioxide for carbonation.

Research shows that both hydration temperature and duration must be carefully optimized to achieve a desired morphology. journalssystem.comresearchgate.neticm.edu.pl Spherical basic magnesium carbonate with a regular shape and uniform particle size can be successfully synthesized by hydrating at 50°C for 1.5 hours. journalssystem.comresearchgate.net However, deviations from these optimal conditions, such as extending the hydration time or increasing the temperature, lead to the formation of irregular and fragmented carbonate structures. journalssystem.comresearchgate.net Molecular dynamics simulations suggest that at elevated temperatures, the higher surface energies of specific MgO crystal faces promote the formation of precursor magnesium hydroxide nuclei, resulting in heterogeneous products. icm.edu.pljournalssystem.com Prolonged hydration times contribute to larger magnesium hydroxide nuclei, which can disrupt the final morphology during carbonization. icm.edu.pl

Table 2: Influence of Hydration-Carbonation Conditions on Basic Magnesium Carbonate Morphology
Hydration TemperatureHydration TimeResulting MorphologySource
50°C1.5 hoursSpherical, regular morphology, uniform particle size journalssystem.comresearchgate.net
Increased Temperature-Irregular, heterogeneous icm.edu.pljournalssystem.comresearchgate.net
-Extended Time (>1.5 hours)Irregular, fragmented structures icm.edu.pljournalssystem.comresearchgate.net

Seeding Effects on Crystallization Pathways

The crystallization pathway of magnesium carbonates can be directed by the introduction of seed particles. The formation of the thermodynamically stable anhydrous magnesite (MgCO₃) is often kinetically hindered, favoring the precipitation of metastable hydrated phases like nesquehonite and hydromagnesite. researchgate.netrsc.org Seeding with pre-existing crystals can overcome this kinetic barrier.

Studies have shown that seeding a magnesium hydroxide slurry with magnesite (MgCO₃) crystals accelerates the growth of anhydrous magnesite at temperatures (80–150 °C) where it would not typically form in a short timeframe. researchgate.netrsc.org The magnesite seeds act as a template with a chemically similar surface, promoting the direct precipitation and growth of the anhydrous phase. researchgate.net In contrast, using inert seed particles, such as aluminum oxide (Al₂O₃) with a similar surface area, does not produce the same effect, highlighting that the surface chemistry of the seed is the critical factor. researchgate.netrsc.org This technique demonstrates a viable pathway to bypass the formation of metastable intermediates and directly synthesize the more stable anhydrous magnesium carbonate. rsc.org

Kinetics of Formation and Transformation

The formation of magnesium carbonate from aqueous solutions is a complex process governed by kinetics that often favors the initial precipitation of metastable phases. Although magnesite (MgCO₃) is the most thermodynamically stable form, hydrated magnesium carbonates such as nesquehonite (MgCO₃·3H₂O) and hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) are often the first to precipitate. researchgate.netrsc.orgrsc.org This phenomenon is consistent with the Ostwald rule of stages, which posits that a system will often proceed from a less stable state to the most stable state through a sequence of intermediate, more stable states. rsc.org

The hydrated phases are kinetically favored, meaning they nucleate and grow faster under many conditions. researchgate.netrsc.org The transformation of these metastable hydrates into the stable anhydrous magnesite is a slow process. For instance, the conversion of nesquehonite to hydromagnesite can proceed through the production of other metastable intermediates. rsc.orgacs.org Similarly, the transformation of hydromagnesite to magnesite can take hundreds of years at ambient temperatures, though the rate increases significantly with elevated temperature, alkalinity, and salinity. researchgate.netosti.gov

Energy Barriers and Reaction Pathways

The slow kinetics of magnesite formation at ambient conditions are attributed to significant energy barriers in the reaction pathway. Two primary barriers are widely discussed in the literature: the high energy required to dehydrate the magnesium ion and intrinsic structural constraints.

The most cited kinetic hindrance is the high dehydration energy of the hexahydrated magnesium ion ([Mg(H₂O)₆]²⁺). rsc.org In aqueous solutions, the Mg²⁺ ion is strongly solvated, and removing the coordinated water molecules to allow the ion to enter the carbonate crystal lattice requires a substantial amount of energy (reported as 1926 kJ mol⁻¹). rsc.org This high energy barrier favors the formation of hydrated carbonate polymorphs where the water molecules are incorporated into the crystal structure. rsc.org The energy penalty for the formation of the activated complex due to this hydration effect has been estimated to be approximately 5 kJ/mol. mdpi.com

A second potential barrier relates to the intrinsic structural and spatial arrangement of carbonate (CO₃²⁻) groups within the rhombohedral structure of magnesite, which may inhibit the development of a long-range ordered crystal. rsc.orgnih.gov While the hydration of the Mg²⁺ ion is a significant factor, experiments conducted in non-aqueous environments have shown that amorphous, rather than crystalline, anhydrous MgCO₃ still forms, suggesting a fundamental barrier exists beyond cation hydration. nih.gov Free energy calculations using reactive force fields have shown that for a carbonate ion to attach to a magnesium surface, it must overcome an energy barrier of about 0.22 eV. osti.gov

Influence of Mg²⁺ Dehydration

The dehydration of the aqueous magnesium ion (Mg²⁺) is a critical and often rate-limiting step in the synthesis and growth of magnesium carbonate hydrates. hec.ac.uk The process is kinetically inhibited primarily due to the strong interaction between the Mg²⁺ ion and surrounding water molecules. nih.govschweizerbart.de This strong affinity results from the high charge density of the small magnesium ion, leading to a large negative standard hydration free energy (ΔhydG°) of approximately -456 kcal/mol. hec.ac.uk In aqueous solutions, this results in the formation of a highly stable hexahydrated magnesium complex, [Mg(H₂O)₆]²⁺, where six water molecules are tightly bound in the first hydration shell. nih.govacs.orgnih.gov For crystallization to occur, one or more of these water molecules must be removed to allow for the binding of carbonate (CO₃²⁻) ions.

The precipitation of anhydrous magnesite (MgCO₃) at ambient temperatures is particularly hindered by this dehydration barrier. mlfinfo.jpresearchgate.net Instead, various metastable magnesium carbonate hydrates, such as nesquehonite (MgCO₃·3H₂O) and hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), are typically formed as they are kinetically favored. nih.govmlfinfo.jpresearchgate.net Computational studies have revealed that the dehydration of the [Mg(H₂O)₆]²⁺ complex proceeds through a highly metastable five-coordinated intermediate, [Mg(H₂O)₅]²⁺. hec.ac.uk This intermediate state is energetically unfavorable and not readily accessible in pure water at room temperature, thus creating a significant kinetic barrier to carbonate mineral formation. hec.ac.uk The energy required to remove a water molecule from the Mg²⁺-aquo ion is a fundamental factor controlling the kinetics of magnesium carbonate growth. whiterose.ac.uk

Research Findings on Dehydration Mechanisms

Research using molecular dynamics and other computational methods has provided significant insights into the influence of various factors on Mg²⁺ dehydration. A key finding is that the energy barrier for water removal can be significantly lowered by the presence of certain solution additives. hec.ac.uknih.gov These additives, which include various anions and organic ligands, can alter the hydration structure of the Mg²⁺ ion. nih.govacs.org

The mechanism often involves the formation of ion pairs between the additive and the hydrated magnesium ion. These can be categorized as:

Solvent-Separated Ion Pairs (SSIP): The additive ion resides in the second hydration shell, separated from the Mg²⁺ by at least one water molecule. nih.govacs.org

Contact Ion Pairs (CIP): The additive ion directly displaces a water molecule in the first hydration shell and binds to the Mg²⁺ ion. nih.govacs.org

The formation of these ion pairs, especially contact ion pairs, helps to stabilize under-coordinated Mg²⁺ states (e.g., the five-coordinated intermediate). hec.ac.ukacs.org This stabilization effectively lowers the energy barrier for dehydration, creating a vacant coordination site where a carbonate ion can bind, thereby initiating the nucleation process. hec.ac.uknih.gov Studies have shown that additives like bisulfide (HS⁻), fluoride (B91410) (F⁻), and certain carboxylates can promote the formation of under-coordinated Mg²⁺ and facilitate carbonate binding. hec.ac.uknih.govresearchgate.net For instance, citrate has been shown to promote the precipitation of magnesite over nesquehonite by inducing partial dehydration of the aqueous Mg²⁺ ion. osti.gov

Furthermore, the carbonate ion itself plays an active role in the dehydration process. Metadynamics simulations have shown that the formation of a Mg²⁺-CO₃²⁻ contact ion pair significantly decreases the energy barrier for the exchange and removal of the remaining water molecules from the hydration shell. curtin.edu.auacs.org This indicates a cooperative mechanism where the initial binding of a carbonate ion accelerates the subsequent dehydration steps required for its incorporation into a growing crystal lattice. curtin.edu.au

The table below summarizes the influence of various anions, acting as solution additives, on the dehydration of Mg²⁺ and the subsequent formation of magnesium carbonate, based on computational research findings.

Additive Anion (Xⁿ⁻)Interaction Type with Mg²⁺Effect on Mg²⁺ DehydrationImpact on MgCO₃ Nucleation
Bisulfide (HS⁻) Forms Contact Ion Pairs (CIP) nih.govStabilizes under-coordinated Mg²⁺ states hec.ac.uknih.govPromotes by lowering the free energy barrier hec.ac.uk
Carboxylates (e.g., Citrate) Forms Contact Ion Pairs (CIP) nih.govosti.govCauses partial dehydration of Mg²⁺ osti.govPromotes formation of magnesite over nesquehonite osti.gov
Fluoride (F⁻) Forms Contact Ion Pairs (CIP) nih.govStabilizes under-coordinated Mg²⁺ states nih.govPotentially promotes low-temperature crystallization nih.gov
Chloride (Cl⁻) Forms Solvent-Separated Ion Pairs (SSIP) nih.govLess effective at promoting dehydration compared to CIP-forming anionsDegree of dehydration depends on the overall electrolyte composition nih.gov
Sulfate (SO₄²⁻) Forms both SSIP and CIP nih.govInfluences the structure of prenucleation clusters differently than chloride nih.govAffects the degree of Mg²⁺ dehydration and cluster structure nih.gov

The source of the magnesium ion also has an effect. Molecular dynamics simulations of solutions containing Na₂CO₃ with different magnesium salts (MgCl₂, MgSO₄, and Mg(CH₃COO)₂) demonstrate that the identity of the counter-ion influences the degree of Mg²⁺ dehydration and the structure of the resulting prenucleation MgCO₃ clusters. nih.gov

Magnesium Salt SourceCounter-IonObserved Influence on Dehydration & Nucleation
Magnesium Chloride Cl⁻Leads to a specific degree of Mg²⁺ dehydration and prenucleation cluster structure nih.gov
Magnesium Sulfate SO₄²⁻The degree of dehydration and cluster structure differ from the chloride system nih.gov
Magnesium Acetate CH₃COO⁻The degree of dehydration and cluster structure differ from both chloride and sulfate systems nih.gov

Advanced Characterization Methodologies for Magnesium Carbonate Hydrates

Spectroscopic Techniques

Spectroscopy is a powerful tool for probing the vibrational and electronic properties of magnesium carbonate hydrates, offering insights into their molecular structure and chemical bonding.

Raman Spectroscopy for Structural and Vibrational Analysis

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of molecules, making it highly effective for identifying and structurally analyzing different magnesium carbonate hydrate (B1144303) minerals. researchgate.netacs.org The technique is sensitive to the symmetric stretching vibrations of the carbonate (CO₃²⁻) group and the stretching vibrations of hydroxyl (OH⁻) groups and water molecules, which are characteristic of these hydrated minerals. researchgate.net

Key Raman bands for various magnesium carbonate hydrates have been identified in numerous studies:

Artinite (Mg₂(CO₃)(OH)₂·3H₂O): Exhibits an intense band around 1092 cm⁻¹ attributed to the ν₁ symmetric stretching mode of the CO₃²⁻ ion. researchgate.net A strong band at 3593 cm⁻¹ is assigned to the stretching vibrations of MgOH groups, while broader bands at approximately 3030 cm⁻¹ and 3229 cm⁻¹ correspond to water stretching vibrations. researchgate.net The ν₂ out-of-plane bend of the carbonate group is observed as a very weak band at 790 cm⁻¹, and the ν₄ in-plane bending mode appears at 700 cm⁻¹. researchgate.net

Dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O): Shows a strong ν₁ symmetric stretching mode of the CO₃²⁻ ion at a higher frequency than artinite, around 1120 cm⁻¹. researchgate.net The ν₂ out-of-plane bend is found at 800 cm⁻¹, and the ν₄ in-plane bending modes are observed at 725 cm⁻¹ and 760 cm⁻¹. researchgate.net A distinct peak at 3600 cm⁻¹ is assigned to the MgOH stretching vibration. researchgate.net

Nesquehonite (MgCO₃·3H₂O): Is characterized by a high-intensity ν₁ band of the carbonate group at approximately 1099 cm⁻¹. researchgate.netgeoscienceworld.org Other characteristic bands include those at 187, 228, and 703 cm⁻¹. researchgate.netgeoscienceworld.org

Hydromagnesite (B1172092) (Mg₅(CO₃)₄(OH)₂·4H₂O): Displays a high-intensity band for the ν₁ internal mode of the carbonate group in the range of 1117 to 1121 cm⁻¹. geoscienceworld.orgcore.ac.uk

Raman spectroscopy is also instrumental in studying the transformation processes between different hydrated magnesium carbonate phases. For instance, the transition from nesquehonite to hydromagnesite can be monitored by observing the shift in the main carbonate stretching band from ~1099 cm⁻¹ to ~1121 cm⁻¹. geoscienceworld.orgrsc.org In some cases, rapid precipitation can lead to distorted crystal structures, resulting in the appearance of Raman-forbidden modes, such as the ν₂ mode in first-formed hydromagnesite crystals. core.ac.ukuchicago.edu

Characteristic Raman Bands for Magnesium Carbonate Hydrates (cm⁻¹)
Vibrational ModeArtiniteDypingiteNesquehoniteHydromagnesite
ν₁ (CO₃²⁻ symmetric stretch)1092 researchgate.net1120 researchgate.net1099 researchgate.netgeoscienceworld.org1117-1121 geoscienceworld.orgcore.ac.uk
ν₂ (CO₃²⁻ out-of-plane bend)790 researchgate.net800 researchgate.net--
ν₄ (CO₃²⁻ in-plane bend)700 researchgate.net725, 760 researchgate.net703 researchgate.netgeoscienceworld.org-
OH Stretch (MgOH)3593 researchgate.net3600 researchgate.net--
OH Stretch (H₂O)3030, 3229 researchgate.net---

Fourier Transform Infrared (FT-IR) Spectroscopy for Compositional and Structural Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a vital technique for analyzing the composition and structure of magnesium carbonate hydrates. nih.govacs.org It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present, particularly the carbonate (CO₃²⁻), hydroxyl (OH⁻), and water (H₂O) groups that define these minerals. nih.govresearchgate.net

The composition of magnesium carbonate hydrates is closely linked to their morphology, and FT-IR can detect these differences. nih.gov For example, needle-like magnesium carbonate hydrates generally have the formula MgCO₃·xH₂O, while a transformation to a sheet-like morphology corresponds to a compositional change to hydromagnesite, Mg₅(CO₃)₄(OH)₂·4H₂O. nih.govacs.org

Key FT-IR absorption bands for hydromagnesite include:

Three distinct bands around 800, 850, and 880 cm⁻¹ corresponding to the CO₃²⁻ ν₂ bending vibrations. researchgate.net

Bands near 1420 and 1480 cm⁻¹ attributed to the CO₃²⁻ ν₃ asymmetric stretching vibrations. researchgate.net

A band at 1115 cm⁻¹ from the CO₃²⁻ ν₁ symmetric stretching mode. researchgate.net

A band at 3650 cm⁻¹ resulting from the OH⁻ groups. geoscienceworld.org

FT-IR spectroscopy is also used to study the transformation of these minerals. For instance, it can track the conversion of nesquehonite to dypingite and hydromagnesite at elevated temperatures. nags.net The presence of specific bands can confirm the formation of different phases; for example, the appearance of bands at approximately 880 cm⁻¹ and between 1420-1480 cm⁻¹ indicates the formation of hydromagnesite or dypingite. researchgate.net

Characteristic FT-IR Absorption Bands for Hydromagnesite (cm⁻¹)
Vibrational ModeWavenumber (cm⁻¹)Reference
OH⁻ Stretch3650 geoscienceworld.org
CO₃²⁻ ν₃ (asymmetric stretch)~1420 and ~1480 researchgate.net
CO₃²⁻ ν₁ (symmetric stretch)1115 researchgate.net
CO₃²⁻ ν₂ (bending)~800, ~850, and ~880 researchgate.net

X-ray Absorption Fine Structure (XAFS) Analysis

X-ray Absorption Fine Structure (XAFS) analysis is a powerful technique for probing the local atomic environment around a specific element. It provides information on the coordination number, distances to neighboring atoms, and the chemical state of the absorbing atom. For magnesium carbonate hydrates, Mg K-edge XAFS, which includes X-ray Absorption Near-Edge Structure (XANES), is particularly useful for characterizing the coordination geometry and electronic structure of magnesium atoms. nih.govresearchgate.net

Studies on amorphous magnesium carbonate (AMC), a precursor to crystalline hydrates, have utilized XAFS to understand its structure. nih.govresearchgate.net The Mg K-edge XANES spectrum of AMC prepared at 20°C was found to be very similar to that of nesquehonite, suggesting that the coordination environment and electronic structure of Mg atoms in this amorphous phase are highly similar to those in the crystalline nesquehonite. nih.govresearchgate.net This indicates that even in the amorphous state, a short-range order resembling the crystalline structure exists.

Furthermore, XAFS can reveal subtle structural changes. While the medium-range order of AMC synthesized at different temperatures (20, 60, and 80 °C) was found to be similar to that of hydromagnesite, the short-range order around the Mg atoms showed slight modifications with temperature. nih.govresearchgate.net This level of detail is crucial for understanding the crystallization pathways from amorphous precursors to stable hydrated carbonate phases.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Stability

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is critical for understanding the surface chemistry and stability of magnesium carbonate hydrates, as their formation and transformation often occur at the particle surface. dntb.gov.uamdpi.com

By analyzing the binding energies of photoelectrons emitted from the sample, XPS can identify the different chemical species present. For magnesium carbonate systems, distinct peaks in the O 1s and Mg 2p spectra correspond to magnesium oxides, magnesium hydroxides (like brucite), and various hydrated magnesium carbonates. mdpi.comresearchgate.net

Observed binding energies for the O 1s peak are approximately:

Applications and Environmental Implications of Magnesium Carbonate Hydrates

Carbon Capture and Utilization (CCU) Technologies

The unique chemical properties of magnesium carbonate hydrates are being harnessed to develop innovative solutions for mitigating carbon dioxide (CO₂), a primary greenhouse gas. These technologies focus on capturing CO₂ and converting it into stable, solid forms, effectively sequestering it from the atmosphere.

Mineral carbonation is a process that mimics natural geological weathering to permanently store CO₂. It involves reacting CO₂ with minerals rich in magnesium and calcium, such as olivine (B12688019) and serpentine, to form stable carbonate minerals. nih.gov This method is considered a geologically stable and long-term sequestration solution. nih.govosti.gov

Research has focused on optimizing the conditions for these reactions, including temperature, CO₂ pressure, and the physical state of the mineral reactants. osti.govosti.gov For instance, studies have shown that elevated temperatures and pressures can significantly increase the rate and extent of the carbonation reaction. osti.gov The process can be applied ex-situ, where minerals are reacted with CO₂ in a controlled industrial setting. osti.govosti.gov

Hydrated magnesium carbonates, such as nesquehonite (MgCO₃·3H₂O), hydromagnesite (B1172092) (Mg₅(CO₃)₄(OH)₂·4H₂O), and dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O), are common products of these carbonation processes, particularly under aqueous conditions. mdpi.comacs.org The stability of these minerals ensures the long-term storage of the captured carbon. acs.org

Reactive Magnesium Oxide (RMC) cements present a promising avenue for carbon sequestration within building materials. mdpi.com Unlike traditional Portland cement, which has a significant carbon footprint, RMC can actively absorb atmospheric CO₂ during its service life. mdpi.comnih.gov

The process begins with the hydration of reactive MgO, produced by calcining magnesite at lower temperatures than those used for Portland cement production. mdpi.com This hydration forms magnesium hydroxide (B78521) (Mg(OH)₂), also known as brucite. nih.govgoogle.com Subsequently, this magnesium hydroxide reacts with CO₂ in the presence of water to form various hydrated magnesium carbonates (HMCs). mdpi.commdpi.com

The most commonly formed HMC is nesquehonite (MgCO₃·3H₂O), although other phases like hydromagnesite, dypingite, and artinite (MgCO₃·Mg(OH)₂·3H₂O) can also be produced. mdpi.comnih.gov This carbonation process effectively locks CO₂ into the cement matrix, turning the building material into a carbon sink. nih.gov The ability of RMC to absorb and permanently store CO₂ in the form of stable carbonates is a key advantage, especially when the MgO is sourced from low-CO₂ feedstocks. nih.gov

The formation of hydrated magnesium carbonates within cementitious systems has a direct impact on their mechanical properties. The precipitation of these carbonate products, such as nesquehonite, within the pore structure of the cement matrix leads to a denser and more refined microstructure. mdpi.commdpi.com

However, the extent of this influence depends on several factors, including the water-to-cement ratio and the timing of carbonation. While carbonation-induced densification improves strength, it can also alter the primary hydration pathways. mdpi.com For instance, early carbonation can promote the formation of HMCs at the expense of magnesium silicate (B1173343) hydrate (B1144303) (M-S-H) gel, which is another key binding phase. mdpi.com Therefore, a balance must be struck to optimize the mechanical performance of these cementitious systems.

Interactive Data Table: Impact of Carbonation on Cement Properties

Curing ConditionMaterial SystemObserved Effect on MicrostructureImpact on Compressive StrengthReference
CarbonationSteel Slag–MSH CementFormation of HMCs fills pores, enhancing density.Improved semanticscholar.org, nih.gov
CarbonationMgO-SiO₂ CementReduces porosity, alters phase composition.Increased mdpi.com
CarbonationMOS CementFormation of HMC refines pore structures.Increased mdpi.com
Normal CuringSteel Slag–MSH CementHigher porosity compared to carbonated samples.Lower than carbonated samples semanticscholar.org, nih.gov

Role in Reactive Magnesium Oxide (RMC) Cements for Carbon Sequestration

Thermal Energy Storage (TES) Systems

Magnesium carbonate hydrates are also being explored for their potential in thermal energy storage (TES), a technology crucial for improving the efficiency of renewable energy sources like solar power. TES systems store heat during periods of abundance and release it when needed.

The basis for using magnesium carbonate hydrates in TES lies in their reversible dehydration and hydration reactions. Thermal energy, typically from a source like solar collectors, is used to drive an endothermic dehydration reaction, where the hydrated salt releases its water of crystallization. mdpi.comdergipark.org.tr For nesquehonite (MgCO₃·3H₂O), this process occurs at relatively low temperatures, between 50–70°C, forming anhydrous magnesium carbonate and water vapor. mdpi.comdoria.fidoria.fi This "charged" material can then be stored.

To discharge the stored heat, the anhydrous magnesium carbonate is exposed to water vapor, initiating an exothermic hydration reaction that releases heat. mdpi.comresearchgate.net This heat can then be used for applications such as space heating. psecommunity.org The hydration process is effective at temperatures as low as 5–25°C. doria.fidoria.fi This cycle of dehydration (charging) and hydration (discharging) allows for the storage and subsequent use of thermal energy. mdpi.com

Interactive Data Table: Operating Parameters for Nesquehonite-based TES

ProcessReactionTemperature Range (°C)Energy Effect
Dehydration (Charging)MgCO₃·3H₂O → MgCO₃ + 3H₂O(g)50 - 70Endothermic (Stores Heat)
Hydration (Discharging)MgCO₃ + 3H₂O(g) → MgCO₃·3H₂O5 - 25Exothermic (Releases Heat)

Data sourced from mdpi.com, doria.fi, doria.fi.

To improve the practical performance of magnesium carbonate hydrate-based TES systems, researchers have found benefits in mixing the material with silica (B1680970) gel (SG). mdpi.comresearchgate.net Silica gel acts as a supplementary sorbent that helps to manage the water vapor during the hydration and dehydration cycles. psecommunity.org

The primary advantage of including silica gel is that it enhances the reaction kinetics, particularly during the hydration (heat release) phase. doria.fidoria.fipsecommunity.org It creates a better transport and contact structure for water vapor to react with the magnesium carbonate, preventing the formation of liquid water which could hinder the reaction. psecommunity.org

A composite material, often a 50/50 weight mixture of nesquehonite and silica gel, has shown to be effective. doria.fidoria.fi This mixture can efficiently chemisorb water vapor, with performance varying based on the relative humidity (RH). For example, at 75% RH, the thermal storage capacity is significantly higher than at 40% RH. mdpi.comresearchgate.net The use of silica gel is also advantageous because it dehydrates at temperatures compatible with nesquehonite, unlike other materials such as zeolites which require higher temperatures. mdpi.com This synergy makes the composite material a more efficient and practical choice for TES applications in buildings. psecommunity.org

Interactive Data Table: Thermal Storage Capacity of Nesquehonite/Silica Gel Composite

Relative Humidity (RH)Thermal Storage Capacity (MJ/kg)Reference
40%0.32 mdpi.com, researchgate.net
75%0.68 mdpi.com, researchgate.net

Dehydration and Hydration Processes for Heat Storage and Discharge

Materials Science and Engineering

Hydrated forms of magnesium carbonate are versatile compounds with significant applications in various fields of materials science and engineering. Their unique properties are harnessed to create advanced materials, from biomedical implants to flame retardants and soil stabilizers.

Biocomposites and Biodegradable Implants

Magnesium and its alloys have emerged as promising materials for biodegradable implants due to their biocompatibility and mechanical properties, such as an elastic modulus (41 to 45 GPa) similar to that of human bone. unimma.ac.id However, pure magnesium degrades too quickly in the physiological environment. researchgate.net To address this, magnesium is often reinforced with other biocompatible materials to create biocomposites with controlled degradation rates and enhanced properties. unimma.ac.idresearchgate.net

Magnesium biocomposites reinforced with hydroxyapatite (B223615) (HAp) or carbonate apatite (CAp) show great promise as implant materials designed to accelerate bone growth. unimma.ac.idunimma.ac.id Both HAp and CAp are bioactive and biocompatible, and their addition to a magnesium matrix can effectively slow the composite's degradation and corrosion rate. unimma.ac.idunimma.ac.id CAp, in particular, is noted for its high osteoconductivity, allowing for bone healing without the formation of fibrotic tissue. insightsociety.orgsemanticscholar.org

The fabrication method plays a crucial role in the final properties of the composite. Techniques such as powder metallurgy, sintering, coating, and extrusion have been explored. unimma.ac.idunimma.ac.id For instance, a study on a magnesium composite with 5% wt. carbonate apatite (Mg/5CA) compared the effects of sintering versus extrusion. insightsociety.orginsightsociety.org The extrusion process was found to be more effective, resulting in a composite with a higher relative density, finer and more elongated grains, and improved mechanical properties, including hardness and compressive strength. insightsociety.orginsightsociety.org This method also helps prevent the decomposition of carbonate during fabrication, which can compromise the implant's integrity. insightsociety.orginsightsociety.org

Research has also investigated the optimal composition and processing parameters for these composites. One study examined the effects of varying CAp content (5, 10, and 15 wt.%) and milling times on the microstructure and microhardness of Mg-CAp composites fabricated via powder metallurgy without sintering. researchgate.net Another study devised a new synthesis method to produce magnesium/carbonate co-substituted hydroxyapatite that avoids decomposition into tricalcium phosphate (B84403) upon sintering, a common issue with other methods. nih.gov

Table 1: Comparison of Fabrication Processes for Mg/5CA Composite

PropertySintering ProcessExtrusion ProcessFinding
Relative Density LowerHigherExtrusion increases relative density. insightsociety.orginsightsociety.org
Microstructure Prone to carbonate decompositionFiner, elongated grains; tighter particle bonding; reduced microporosityExtrusion prevents carbonate decomposition and improves microstructure. insightsociety.orginsightsociety.org
Mechanical Properties Lower hardness and compressive strengthImproved hardness and compressive strengthExtrusion enhances mechanical integrity. insightsociety.orginsightsociety.org
Degradation Rate HigherLowerExtrusion increases corrosion resistance. insightsociety.orginsightsociety.org

A critical characteristic for a biodegradable implant is a degradation rate that matches the timeline of bone healing. researchgate.netsemanticscholar.org While magnesium is a natural and essential micronutrient, its rapid corrosion in the body can lead to a loss of mechanical integrity before the tissue has fully healed. researchgate.netresearchgate.net The degradation of magnesium alloys in physiological conditions is a complex process influenced by various inorganic ions and organic components. mdpi.comnih.gov

The primary degradation products of magnesium-based materials in the body include magnesium hydroxide (Mg(OH)2), magnesium carbonate (MgCO3), and various (Ca/Mg)-phosphates. mdpi.comnih.gov The formation of a carbonate-containing film on the magnesium surface, promoted by the presence of CO2 and bicarbonate ions in body fluids, can help to passivate the surface and reduce the corrosion rate. nih.gov

However, the degradation products themselves can impact biocompatibility. One study found that nesquehonite (MgCO3·3H2O), an insoluble corrosion product of an AZ91 magnesium alloy, exhibited poor biocompatibility. acs.org In cell culture tests, the presence of MgCO3·3H2O was shown to inhibit cell proliferation, with the effect becoming more pronounced at higher concentrations and over longer periods. acs.org Conversely, a separate study on a Mg-10% CO3Ap composite found it to have good biocompatibility, with 66.67% of cells remaining viable. semanticscholar.org This suggests that the form and context of the carbonate play a significant role. The alkaline environment created by the corrosion by-products of Mg-CO3Ap composites might even be beneficial for the bone and wound healing processes. semanticscholar.org

Table 2: Biocompatibility of Magnesium Carbonate Compounds

Compound / CompositeFindingSource
Nesquehonite (MgCO3·3H2O) Inhibited cell proliferation in a dose-dependent manner. acs.org
Mg-10% CO3Ap Composite Showed good biocompatibility (66.67% viable cells). semanticscholar.org
Reinforcement with Hydroxyapatite or Carbonate Apatite

Adsorbents and Mesoporous Materials

Mesoporous magnesium carbonate hydrates have attracted significant attention for their potential as high-performance adsorbents. researchgate.netplos.org These materials are characterized by a high specific surface area and a large volume of pores in the meso (2–50 nm) and micro (<2 nm) size ranges. plos.orggoogle.com A unique, amorphous form of magnesium carbonate, synthesized at low temperatures without a template, exhibits an extraordinarily high surface area and a pore structure almost exclusively composed of pores smaller than 6 nm in diameter. plos.org

This structure gives the material exceptional absorption capabilities. It can absorb both oil and water, making it a versatile ingredient in products like cosmetics, where it provides a long-lasting mattifying effect without irritating the skin. nih.gov Its moisture uptake capacity is significant, and it retains this ability even when pre-loaded with oil, and vice-versa. nih.gov

Due to their high surface area and porous nature, these materials are also effective at gas adsorption. researchgate.net Research has shown that mesoporous magnesium carbonate can be used to separate carbon dioxide (CO2) from nitrogen (N2). researchgate.net The introduction of additives like potassium carbonate (K2CO3) into the porous structure can further enhance CO2 uptake and selectivity. researchgate.net

Table 3: Adsorption Properties of Mesoporous Magnesium Carbonate (MMC)

PropertyValue / FindingSource
Oil Absorption Capacity >110% of its weight nih.gov
Moisture Absorption High affinity for water, retains ~80% capacity when pre-loaded with oil. nih.gov
CO2 Adsorption (Pure MMC) ~1.5 mmol/g at 101 kPa, 0 °C researchgate.net
CO2 Adsorption (MMC + 5 wt.% K2CO3) >3.2 mmol/g at 101 kPa, 0 °C researchgate.net

Improvement of Geotechnical Properties of Clays

This compound serves as an effective agent for improving the geotechnical properties of highly plastic clays, which often pose challenges in civil engineering projects. mdpi.comresearchgate.net The addition of magnesium carbonate to these soils initiates chemical and physical changes that enhance their stability and strength. mdpi.comresearchgate.net

When mixed with highly plastic clay, magnesium carbonate reduces the soil's sensitivity to changes in moisture content. mdpi.com Studies have demonstrated that this treatment significantly lowers the liquid limit and plasticity index of the clay. For example, the addition of 15% magnesium carbonate resulted in a 16% decrease in the liquid limit and a 43% decrease in the plasticity index. mdpi.com This can change the soil's classification from a high plastic clay (CH) to a low plastic silt (ML), indicating a substantial improvement in its engineering behavior. mdpi.comresearchgate.net

Furthermore, the treatment increases the unconfined compressive strength (UCS) of the clay. mdpi.comsrce.hr One study found that adding 3% magnesium carbonate increased the UCS to 455 kPa after 28 days, while a 7% addition raised it to 803 kPa over the same period. srce.hr The process, which can involve the carbonation of reactive magnesia (MgO) within the soil to form hydrated magnesium carbonates like nesquehonite, leads to rapid strength development. cdnsciencepub.com This makes magnesium carbonate a promising and sustainable alternative to traditional soil stabilizers like cement. mdpi.comresearchgate.netcdnsciencepub.com

Table 4: Effect of Magnesium Carbonate on Clay Properties

ParameterTreatmentResultSource
Liquid Limit 15% MgCO3 addition16% decrease mdpi.com
Plasticity Index 15% MgCO3 addition43.5% decrease mdpi.com
Soil Classification 15% MgCO3 additionChanged from High Plastic Clay (CH) to Low Plastic Silt (ML) mdpi.comresearchgate.net
Unconfined Compressive Strength (28 days) 3% MgCO3 additionIncreased to 455 kPa srce.hr
Unconfined Compressive Strength (28 days) 7% MgCO3 additionIncreased to 803 kPa srce.hr

Flame Retardant Materials

Hydrated magnesium carbonates, such as hydromagnesite ((MgCO3)4·Mg(OH)2·4H2O), are effective halogen-free flame retardants for polymeric materials like plastics and rubber. kmtindustrial.comresearchgate.netmeixi-mgo.com Their flame retardant action is based on a multi-step, endothermic decomposition process that occurs at high temperatures. meixi-mgo.comjournalssystem.comwejoylong.com

When exposed to the heat of a fire, the compound decomposes, releasing water vapor and carbon dioxide. meixi-mgo.comwejoylong.com This process achieves several effects simultaneously:

Heat Absorption: The decomposition is an endothermic reaction that absorbs a significant amount of heat from the material's surface, lowering its temperature and slowing pyrolysis. meixi-mgo.comwejoylong.com

Dilution of Flammable Gases: The released water vapor and non-combustible carbon dioxide dilute the concentration of oxygen and flammable gases in the combustion zone, inhibiting the fire. meixi-mgo.comwejoylong.com

Formation of a Protective Layer: The decomposition leaves behind a layer of magnesium oxide (MgO) on the material's surface. meixi-mgo.comwejoylong.com This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing contact with oxygen, thus suppressing smoke and stopping the spread of flames. meixi-mgo.comwejoylong.com

A basic form of magnesium carbonate, specifically magnesium carbonate hydroxide pentahydrate [(MgCO3)4·Mg(OH)2·5H2O], has been evaluated as an effective flame retardant and smoke suppressant for polypropylene. researchgate.net These materials offer an environmentally friendly alternative to traditional halogenated flame retardants. researchgate.netmeixi-mgo.com

Protection of Paper Relics

Magnesium carbonate hydrates are utilized in the conservation of paper-based cultural heritage, primarily for deacidification. mdpi.comnih.gov Paper relics are susceptible to degradation from acidification, yellowing, and loss of strength over time. mdpi.comnih.gov Weakly alkaline materials, such as magnesium carbonate hydrates, play a crucial role in neutralizing the acids present in the paper and providing an alkaline reserve to buffer against future acid attacks. nih.govculturalheritage.org

The application of magnesium carbonate hydrates for paper conservation has been explored using various methods. One approach involves the synthesis of one-dimensional (1D) and two-dimensional (2D) this compound (MCH) materials. mdpi.comresearchgate.net These materials can be applied to paper relics to neutralize acidity. Research has shown that both 1D and 2D MCHs can effectively deacidify paper and create a long-term alkaline reserve, which helps to slow down the aging process. nih.gov A key advantage of these synthesized MCHs is their mild alkalinity, which is considered safer for fragile paper relics compared to more strongly alkaline deacidification agents like magnesium oxide (MgO). nih.gov Stronger alkalis can sometimes cause damage to paper fibers or interact negatively with certain pigments. nih.gov

Another method for paper deacidification involves the use of magnesium bicarbonate [Mg(HCO₃)₂], often in an aqueous solution. ijcs.ro This solution neutralizes existing acids and deposits magnesium carbonate within the paper fibers as it dries, providing a protective alkaline buffer. culturalheritage.org This method has been reported to yield satisfactory results in terms of preserving the physical properties of aged paper. ijcs.ro Non-aqueous deacidification methods also exist, such as using methyl magnesium carbonate in an organic solvent, which can be effective in retaining the mechanical strength of the paper. ijcs.rogoogle.com

The choice of magnesium-based deacidification agents over others, like calcium-based ones, is sometimes preferred due to the higher solubility of magnesium salts, which can lead to better distribution within the paper. culturalheritage.orgijcs.ro However, a potential issue with bicarbonate solutions is the phenomenon of "gritting," where excess metal carbonate can precipitate on the paper's surface. culturalheritage.org

Deacidification AgentForm/MethodKey Findings
Magnesium Carbonate Hydrates (MCHs)1D and 2D synthesized materialsMildly alkaline, safe for fragile relics, effective deacidification, and provides an alkaline reserve. mdpi.comnih.gov
Magnesium BicarbonateAqueous solutionNeutralizes acid, deposits magnesium carbonate as an alkaline reserve, and preserves physical properties. culturalheritage.orgijcs.ro
Methyl Magnesium CarbonateNon-aqueous solutionRetains mechanical strength of paper after aging. ijcs.ro

Geochemical and Environmental Processes

Role in Natural Carbon Budget and Mineral Formation

Magnesium carbonate minerals play a significant role in the Earth's natural carbon budget through the process of mineral carbonation. ipcc.ch This process involves the reaction of carbon dioxide with minerals containing metal oxides, such as those with magnesium and calcium, to form stable carbonate minerals. ipcc.ch This is a natural form of carbon sequestration, where atmospheric CO₂ is fixed into a solid, stable form. patsnap.com

The formation of magnesium carbonates in nature occurs in several distinct environments:

Alteration of Magnesium-Rich Rocks: Magnesite (MgCO₃) often forms as an alteration product of ultramafic and mafic rocks. britannica.comlibretexts.org

Weathering Processes: Hydrated magnesium carbonates, like hydromagnesite, can form from the weathering of magnesium-rich minerals such as olivine and serpentine. libretexts.org

Lacustrine and Playa Environments: Magnesium carbonates can precipitate from alkaline lake waters. nih.gov

Diagenesis: They can also form as diagenetic replacements in limestones and dolostones. nih.gov

The formation of these minerals is influenced by various factors, including the presence of water, temperature, and the chemical composition of the surrounding environment. nih.govbac-lac.gc.ca For instance, isotopic studies of magnesium carbonates in ultramafic rocks indicate formation through processes like low-temperature meteoric water infiltration, hydrothermal alteration, or metamorphic processes. nih.gov

The stability of different magnesium carbonate hydrates is temperature-dependent. For example, nesquehonite (MgCO₃·3H₂O) is known to transform into other forms under varying temperature and humidity conditions. bac-lac.gc.ca The study of the structural stability of these hydrated carbonates under different pressures and temperatures is crucial for modeling the Earth's carbon budget. acs.org

Transformation in Ultramafic Mine Tailings

Ultramafic mine tailings, which are waste materials from mining operations rich in magnesium silicate minerals, present a significant opportunity for mineral carbonation. bac-lac.gc.caresearchgate.net These tailings can react with carbon dioxide to form stable magnesium carbonate minerals, effectively sequestering CO₂. nih.gov This process is considered a form of passive mineral carbonation, which can be an economically attractive option for carbon capture and storage. bac-lac.gc.ca

The transformation process in ultramafic tailings often involves the following key aspects:

Brucite Carbonation: Brucite [Mg(OH)₂], a mineral often present in these tailings, is highly reactive with CO₂. researchgate.netnih.gov Its carbonation leads to the formation of magnesium carbonates. nih.gov Studies have shown that the initial amount of brucite in the tailings significantly influences the degree of cementation and strength development of the carbonated tailings. geosciencebc.com

Formation of Hydrated Magnesium Carbonates: In the presence of water, the dissolution of magnesium-rich minerals and subsequent reaction with CO₂ lead to the formation of hydrated magnesium carbonates like nesquehonite. bac-lac.gc.ca These initial carbonate phases can transform over time into other forms, such as hydromagnesite and dypingite, especially with wetting and drying cycles. bac-lac.gc.caacs.org

Cementation and Stabilization: The formation of these secondary magnesium carbonate minerals acts as a cement, binding the tailings particles together. geosciencebc.com This process can increase the physical stability of the tailings, which is beneficial for the long-term management of mine waste and can help mitigate the risks of tailings dam failures. nih.govgeosciencebc.com

Influence of Environmental Factors: The rate and extent of carbonation are influenced by factors such as water availability, temperature, and the partial pressure of CO₂. bac-lac.gc.canih.gov For example, higher moisture content can facilitate greater brucite carbonation. nih.gov

FactorInfluence on Transformation in Ultramafic Mine Tailings
Brucite ContentHigher initial brucite content generally leads to greater cementation and strength. geosciencebc.com
Water AvailabilityHigher moisture content can enhance the carbonation of brucite. nih.gov
Temperature and Wetting/Drying CyclesInfluence the stability and transformation of hydrated magnesium carbonate phases. bac-lac.gc.ca
CO₂ Partial PressureA key driver for the carbonation reactions. geosciencebc.com

Water Treatment Processes

Magnesium carbonate and its related compounds are utilized in water treatment processes for various purposes. One of the primary applications is as a coagulant for the removal of turbidity and organic color from water. epa.gov When used with lime, magnesium carbonate forms gelatinous magnesium hydroxide, which is effective in flocculating and settling out impurities. epa.gov This process can be as effective as using alum, a common coagulant, and often produces larger, heavier flocs that settle more readily. epa.gov

Another important application is in pH adjustment of potable water. meixi-mgo.com Products containing magnesium oxide, a derivative of magnesium carbonate, are used to neutralize acidity in drinking water. meixi-mgo.com

A notable aspect of using magnesium carbonate in water treatment is the potential for recycling. The magnesium and lime values from the sludge can be recovered and reused in the treatment process, which can reduce chemical costs. epa.gov

Furthermore, some specialized water treatment products utilize magnesium compounds to alter water chemistry for specific applications. For instance, certain products are designed to convert carbonate ions into bicarbonate ions, which can be beneficial for preventing scale buildup and improving the taste of water for beverages like coffee. watchwater.de

Degradation Mechanisms in Environmental Contexts

The degradation of magnesium carbonate hydrates in environmental contexts is influenced by several factors, including temperature, pressure, and the chemical composition of the surrounding environment.

At elevated temperatures, magnesium carbonate decomposes into magnesium oxide and carbon dioxide. wikipedia.org The hydrates of magnesium carbonate lose their water molecules at specific temperatures during decomposition. For example, the trihydrate, nesquehonite (MgCO₃·3H₂O), undergoes dehydration in steps at temperatures around 157 °C and 179 °C. wikipedia.org

In aqueous environments, the degradation and stability of magnesium carbonates are affected by the presence of various ions. For example, in physiological environments, the presence of hydrogen carbonate ions can initially stimulate the corrosion of magnesium alloys but can also lead to the rapid formation of a passivating layer of magnesium carbonate, which can inhibit further corrosion. nih.gov The stability of these protective layers is crucial in understanding the long-term behavior of magnesium-based materials in biological systems.

The thermal decomposition of hydromagnesite, a basic hydrated magnesium carbonate, is particularly sensitive to the partial pressure of carbon dioxide in the atmosphere. uclan.ac.uk A higher partial pressure of CO₂ can cause magnesium carbonate to crystallize and then decompose at a higher temperature, rather than decomposing directly to magnesium oxide. uclan.ac.uk

The structural stability of hydrated magnesium carbonates under high pressure has also been studied. Nesquehonite, for example, undergoes phase transitions at high pressures, leading to denser polymorphs. acs.org These transformations involve the distortion and rearrangement of the atomic structure. acs.org

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